

Lixumistat (IM156) Administration Protocols for In Vitro Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of Lixumistat (also known as IM156), a potent and selective inhibitor of mitochondrial Complex I of the oxidative phosphorylation (OXPHOS) pathway. Lixumistat has demonstrated significant anti-cancer activity in various preclinical models, making it a compound of interest for cancer research and drug development.

Introduction

Lixumistat is an investigational biguanide that targets the OXPHOS pathway, a critical process for energy generation in cancer cells.[1][2] By inhibiting Protein Complex 1 (PC1), Lixumistat disrupts mitochondrial respiration, leading to decreased ATP production and increased reliance on glycolysis.[3][4][5] This metabolic shift can induce apoptosis and inhibit cell proliferation in cancer cells that are highly dependent on OXPHOS for survival.[6] Preclinical studies have shown Lixumistat's robust in vitro activity against a range of cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma multiforme (GBM), gastric cancer, lymphoma, and lung cancer.[1][7]

Data Presentation

While extensive peer-reviewed tables of Lixumistat's IC50 values across a wide range of cancer cell lines are not readily available in the public domain, preclinical data from ImmunoMet



Therapeutics indicates robust in vitro activity. The following table summarizes the available quantitative data.

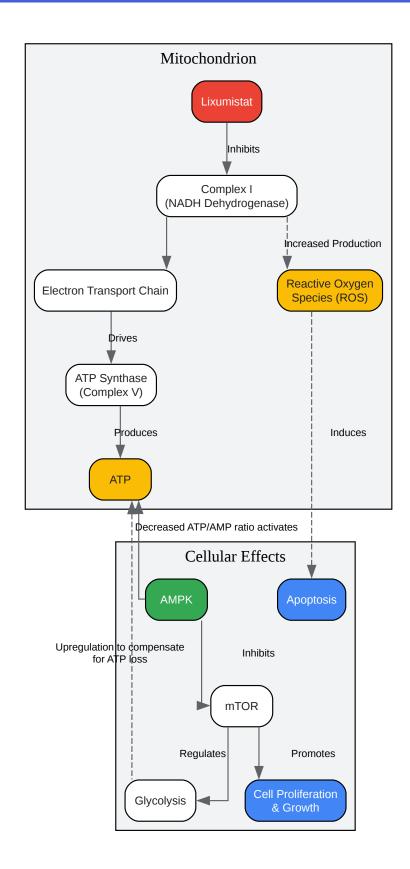
Parameter	Value	Cell Line/Context	Source
In Vitro Concentration Range	10 μΜ, 30 μΜ, 50 μΜ	Rat Peritoneal Mesothelial Cells	Selleck Chemicals
Solubility in DMSO	63 mg/mL (199.81 mM)	N/A	Selleck Chemicals

Note: Researchers should perform their own dose-response experiments to determine the optimal concentration of Lixumistat for their specific cell line and experimental conditions.

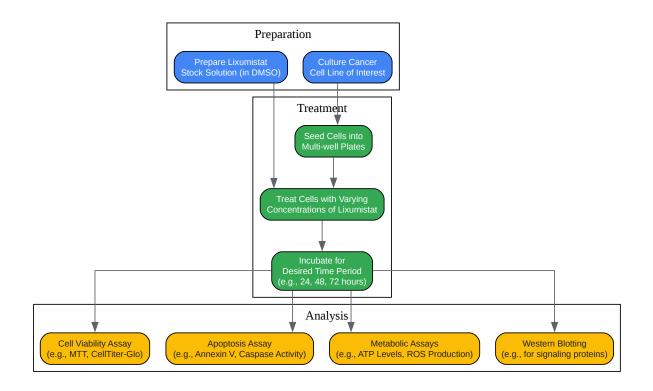
Signaling Pathway and Experimental Workflow Lixumistat's Mechanism of Action

Lixumistat targets and inhibits Complex I of the mitochondrial electron transport chain. This inhibition leads to a cascade of downstream effects, ultimately impacting cancer cell survival and proliferation.









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